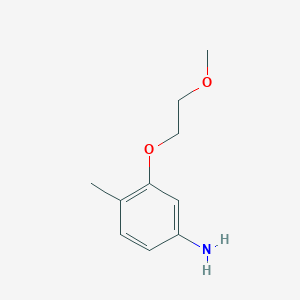

3-(2-Methoxyethoxy)-4-methylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methoxyethoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZWBQUSFWDHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 2 Methoxyethoxy 4 Methylaniline

Established Synthetic Pathways to 3-(2-Methoxyethoxy)-4-methylaniline and its Precursors

A plausible and efficient synthetic route to this compound commences with the nitration of a readily available starting material, such as p-cresol (B1678582), followed by etherification and subsequent reduction of the nitro group.

A key precursor in this strategy is 1-(2-methoxyethoxy)-4-nitrobenzene. The synthesis of this intermediate has been reported via the reaction of 1-chloro-4-nitrobenzene (B41953) with 2-methoxyethanol (B45455) in the presence of a base like potassium hydroxide (B78521) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). iucr.org The reaction proceeds at an elevated temperature, and the product can be isolated in high yield by precipitation upon acidification. iucr.org

Following a similar logic, a likely pathway to the target molecule starts with 4-methyl-3-nitrophenol (B15662). This precursor can be synthesized through the nitration of p-cresol. A patented method describes the esterification of p-cresol, followed by nitration with a mixture of nitric acid and sulfuric acid, and subsequent hydrolysis to yield 4-methyl-3-nitrophenol. google.com

The subsequent step involves the etherification of 4-methyl-3-nitrophenol with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl chloride or tosylate, under Williamson ether synthesis conditions. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent.

The final step in the sequence is the reduction of the nitro group of the resulting 1-(2-methoxyethoxy)-2-methyl-4-nitrobenzene to the corresponding aniline (B41778). Catalytic hydrogenation is a common and effective method for this transformation.

Table 1: Proposed Synthetic Pathway and Precursors

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | p-Cresol | HNO₃, H₂SO₄ | 4-Methyl-3-nitrophenol |

| 2 | 4-Methyl-3-nitrophenol | 2-methoxyethyl halide, K₂CO₃, Acetone | 1-(2-Methoxyethoxy)-2-methyl-4-nitrobenzene |

| 3 | 1-(2-Methoxyethoxy)-2-methyl-4-nitrobenzene | H₂, Pd/C, Ethanol (B145695) | This compound |

Advanced Reaction Mechanisms and Chemical Transformations

The synthesis of this compound and its intermediates involves several key reaction mechanisms that are fundamental to organic chemistry.

Nucleophilic Substitution Reactions Involving the Aniline Moiety

While the primary amino group of the final product, this compound, is a nucleophile, the key nucleophilic substitution in the proposed synthesis occurs during the etherification step. This reaction, a Williamson ether synthesis, involves the nucleophilic attack of the phenoxide ion of 4-methyl-3-nitrophenol on an electrophilic 2-methoxyethyl species. The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen atom displaces a leaving group (e.g., halide or tosylate) from the 2-methoxyethyl reagent.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The nitration of p-cresol is a classic example of electrophilic aromatic substitution (EAS). The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. However, the powerful directing effect of the hydroxyl group and steric hindrance from the methyl group favor the substitution of the nitro group (-NO₂) at the position ortho to the hydroxyl group and meta to the methyl group, yielding 4-methyl-3-nitrophenol.

Catalytic Hydrogenation and Reduction Approaches

The reduction of the nitro group in 1-(2-methoxyethoxy)-2-methyl-4-nitrobenzene to form the target aniline is a critical step. Catalytic hydrogenation is a widely used and efficient method for this transformation. acs.orgresearchgate.net This heterogeneous catalytic process typically employs a noble metal catalyst, such as palladium on a carbon support (Pd/C), in the presence of hydrogen gas. acs.orgresearchgate.net The reaction is generally carried out in a protic solvent like ethanol or methanol. The nitro group is selectively reduced to an amino group without affecting the aromatic ring or the ether linkage.

The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the final amine.

Table 2: Comparison of Reduction Methods for Nitroarenes

| Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, PtO₂ | Ethanol, Methanol | Room Temperature | High yield, clean reaction, mild conditions | Requires specialized equipment for handling hydrogen gas |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl | Water, Ethanol | Reflux | Inexpensive reagents | Harsh conditions, generation of metallic waste |

Derivatization Techniques for Enhanced Synthetic Utility

The primary amino group of this compound allows for a variety of derivatization reactions, which can be useful for purification, characterization, or further synthetic transformations.

The aniline moiety can be readily acylated to form an amide. A common acylation agent is acetic anhydride (B1165640), which reacts with the aniline in the presence of a base or under neutral conditions to yield the corresponding acetanilide. wpmucdn.comvedantu.com The mechanism involves the nucleophilic attack of the nitrogen atom of the aniline on one of the carbonyl carbons of acetic anhydride. pearson.com This is followed by the departure of an acetate (B1210297) ion as a leaving group and deprotonation to give the stable amide product. This reaction is often used to protect the amino group during other synthetic steps.

Alkylation Strategies for Nitrogen and Oxygen Centers

Alkylation is a fundamental process for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, O-alkylation is a key step. A plausible synthetic precursor is 3-hydroxy-4-methylaniline (5-amino-2-methylphenol). The phenolic hydroxyl group can be alkylated using a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl bromide, under basic conditions.

The nitrogen center of the aniline group can also undergo alkylation. However, the selectivity of N-alkylation versus C-alkylation on the aromatic ring can be influenced by the reaction conditions and the nature of the alkylating agent. acs.org While direct alkylation of the aniline nitrogen is common, in the synthesis of the title compound, the primary focus is typically on the O-alkylation of a phenol (B47542) precursor.

Table 1: O-Alkylation of 5-Amino-2-methylphenol

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 5-Amino-2-methylphenol | 2-Methoxyethyl bromide | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | This compound |

Esterification Processes on Related Carboxylic Acid Derivatives

Esterification is a crucial reaction, particularly when the aniline functionality is replaced by or derived from a carboxylic acid. For instance, the related compound, 3-(2-methoxyethoxy)-4-methylbenzoic acid, can be converted to its corresponding ester through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, often in large excess to drive the equilibrium towards the product ester. masterorganicchemistry.comtcu.edu

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Microwave-assisted esterification has also been shown to be an effective method for converting substituted benzoic acids into their esters, sometimes improving yields and reducing reaction times. researchgate.net

Table 2: Fischer Esterification of 3-(2-Methoxyethoxy)-4-methylbenzoic acid

| Reactant 1 | Reactant 2 | Catalyst | Product Example |

| 3-(2-Methoxyethoxy)-4-methylbenzoic acid | Methanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Methyl 3-(2-methoxyethoxy)-4-methylbenzoate |

| 3-(2-Methoxyethoxy)-4-methylbenzoic acid | Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 3-(2-methoxyethoxy)-4-methylbenzoate |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Aniline derivatives are common participants in these transformations. For example, a halogenated precursor, such as 3-(2-methoxyethoxy)-4-methyl-1-bromobenzene, could undergo a Suzuki-Miyaura cross-coupling reaction with an amine equivalent or, more commonly, the aniline itself can be synthesized via a Buchwald-Hartwig amination of a di-halogenated precursor.

Furthermore, the aniline derivative, once formed, can participate in further cross-coupling reactions. The Suzuki-Miyaura reaction, which typically couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a prime example. researchgate.net A bromo-substituted aniline derivative can be coupled with various aryl or heteroaryl boronic acids to generate more complex structures. nih.gov This highlights the utility of such building blocks in creating diverse molecular libraries.

Table 3: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Substrate | Coupling Partner | Catalyst System | Product Type |

| 1-Bromo-3-(2-methoxyethoxy)-4-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative |

| 4-Bromo-N-acyl-3-(2-methoxyethoxy)-aniline | Arylboronic acid | Palladium(0) complex / Base | N-acyl-biarylamine derivative |

Intramolecular Rearrangement Reactions

While not a direct synthesis of this compound itself, related aniline structures are known to undergo significant intramolecular rearrangements. The Bamberger rearrangement is a classic example, involving the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. nih.gov This reaction proceeds through an intermolecular mechanism, where water attacks the aromatic ring. nih.govbeilstein-journals.org The study of such rearrangements provides insight into the reactivity of aniline derivatives under acidic conditions.

More modern examples include iridium-catalyzed intramolecular asymmetric allylic alkylation, where aniline derivatives can act as carbon nucleophiles in a Friedel-Crafts-type reaction to form tetrahydroisoquinolines. nih.gov This demonstrates the potential for aniline moieties within larger molecules to participate in complex, stereoselective bond-forming events.

Condensation Reactions in Complex Molecule Synthesis

The primary amine of this compound is a potent nucleophile and readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction results in the formation of an imine (or Schiff base). This imine formation is often a crucial step in multi-step synthetic sequences. For instance, a substituted methylaniline can react with a brominated thiophenecarbaldehyde to form an imine, which then serves as a substrate for a subsequent Suzuki cross-coupling reaction. nih.gov This strategy allows for the sequential and controlled construction of complex molecular architectures.

Hydrolysis Reactions in Multi-step Sequences

In many synthetic sequences involving anilines, the amino group is often protected to prevent unwanted side reactions. A common protecting group is the acetyl group, forming an amide. This amide is generally stable to many reaction conditions but can be readily removed when desired. The final step in such a sequence is often the hydrolysis of the amide back to the free aniline. chemistrysteps.com This can be achieved under either acidic or basic conditions. For example, a complex molecule synthesized using an N-acetyl-protected aniline building block would be treated with aqueous acid (like HCl) or base (like NaOH) to liberate the final product containing the aniline moiety. This deprotection via hydrolysis is a fundamental strategic element in multi-step organic synthesis. nih.gov

Strategic Applications as a Key Building Block in Complex Chemical Synthesis

This compound is a valuable building block in chemical synthesis due to the presence of multiple reactive sites that can be selectively functionalized. Its utility stems from the combination of the nucleophilic amino group, the activatable aromatic ring, and the solubility-modifying methoxyethoxy side chain.

The strategic applications of this compound are diverse:

Pharmaceutical and Agrochemical Synthesis: The substituted aniline scaffold is a common feature in many biologically active molecules. This building block can serve as a starting point for the synthesis of complex drug candidates and agrochemicals. nih.gov

Material Science: Aniline derivatives are precursors to conductive polymers and other functional materials. The specific substitution pattern on this building block can be used to fine-tune the electronic and physical properties of resulting materials.

The compound offers three key points for diversification:

The Aniline Group: Can be acylated to form amides, alkylated, or diazotized to create a wide range of other functional groups.

The Aromatic Ring: Can undergo electrophilic aromatic substitution or participate in cross-coupling reactions if further functionalized with a leaving group (e.g., a halogen).

The Methoxyethoxy Group: This group enhances solubility in organic solvents and can influence the conformation and binding properties of larger molecules derived from the building block.

Table 4: Strategic Utility of this compound

| Functional Group | Potential Reaction Type | Synthetic Outcome |

| Amino Group (-NH₂) | Acylation, Sulfonylation | Formation of amides, sulfonamides |

| Condensation with Carbonyls | Formation of imines | |

| Buchwald-Hartwig Coupling | Formation of C-N bonds | |

| Aromatic Ring | Electrophilic Substitution | Introduction of nitro, halogen, or acyl groups |

| Cross-Coupling (if halogenated) | Formation of C-C bonds (e.g., biaryls) | |

| Methoxyethoxy Group | N/A (generally stable) | Modifies solubility and pharmacokinetic properties |

Role in the Synthesis of Therapeutically Relevant Scaffolds

The structural attributes of this compound have been strategically exploited in the synthesis of several classes of compounds with significant therapeutic potential.

Role in the Synthesis of Therapeutically Relevant Scaffolds

Precursors for Camptothecin (B557342) Derivatives

Camptothecin, a pentacyclic quinoline (B57606) alkaloid, and its derivatives are potent topoisomerase I inhibitors used in cancer chemotherapy. nih.gov The synthesis of novel camptothecin analogs often involves the modification of the C-7 or C-20 positions to enhance efficacy and reduce toxicity. While direct synthesis of camptothecin derivatives using this compound is not explicitly detailed in the reviewed literature, the general synthetic strategies for C-7 substituted camptothecins provide a clear pathway for its potential use. For instance, the reaction of 7-chloromethylcamptothecin with various amines is a well-established method for introducing substituents at the C-7 position. By analogy, this compound could be employed as the amine nucleophile in this reaction to generate novel C-7-anilinyl-methyl-camptothecin derivatives. The introduction of the methoxyethoxy side chain could modulate the solubility and pharmacokinetic properties of the resulting camptothecin analog.

Furthermore, modifications at the C-20 position of camptothecin have been explored to create derivatives with improved stability and activity. nih.gov Esterification of the C-20 hydroxyl group followed by reaction with amines is a common approach. It is conceivable that this compound could be incorporated at this position through appropriate linker chemistry, leading to another class of novel camptothecin derivatives.

Intermediates in the Synthesis of Kinase Inhibitors (e.g., JAK inhibitors)

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. ugr.es A significant class of these inhibitors is based on the 4-anilinoquinazoline (B1210976) and 4-anilinopyrimidine scaffolds. nih.gov The synthesis of these molecules typically involves the reaction of a substituted aniline with a 4-chloroquinazoline (B184009) or 4-chloropyrimidine (B154816) derivative.

The compound this compound serves as a key building block in the preparation of such kinase inhibitors. Its amino group can displace the chlorine atom at the C-4 position of the quinazoline (B50416) or pyrimidine (B1678525) ring in a nucleophilic aromatic substitution reaction. The substituents on the aniline ring, namely the 2-methoxyethoxy and methyl groups, play a crucial role in modulating the binding affinity and selectivity of the resulting inhibitor for the target kinase. For example, in the context of Janus kinase (JAK) inhibitors, specific substitution patterns on the aniline moiety are critical for achieving desired potency and selectivity against different JAK isoforms. nih.gov While specific examples detailing the use of this compound in JAK inhibitors were not found in the immediate search, the general synthetic strategies for anilinoquinazoline-based kinase inhibitors strongly support its utility in this area.

A plausible synthetic route to a 4-anilinoquinazoline derivative using this compound is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Chloro-6,7-dimethoxyquinazoline, this compound | Isopropanol, reflux | N-(3-(2-Methoxyethoxy)-4-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |

This reaction highlights the straightforward integration of the aniline derivative into the quinazoline core, a common strategy in the synthesis of various kinase inhibitors.

Building Blocks for Platinum(II) Coordination Complexes (e.g., semisquaraine-type)

Platinum-based drugs are a vital component of many chemotherapy regimens. scholaris.ca The development of new platinum complexes with improved efficacy and reduced side effects is an active area of research. The synthesis of these complexes often involves the coordination of various ligands to a platinum(II) center.

Aniline derivatives can serve as or be precursors to ligands for platinum complexes. While direct synthesis of platinum(II) complexes with this compound as a ligand is not explicitly documented, its potential as a building block is evident. For instance, it can be converted into more complex ligands, such as iminopyridines or bidentate N,N-donor ligands, which can then be coordinated to a platinum precursor like K₂PtCl₄ or [PtCl₂(DMSO)₂]. cityu.edu.hknih.gov The electronic and steric properties of the 3-(2-methoxyethoxy)-4-methylphenyl group would influence the coordination geometry and reactivity of the resulting platinum complex, potentially impacting its DNA binding properties and cytotoxic activity.

Formation of Poly-substituted Cyclic Systems (e.g., Azetidines, Oxetanes, Pyrimidine-2,4-diones)

The versatility of this compound extends to the synthesis of various other poly-substituted cyclic systems.

Azetidines: The synthesis of N-aryl azetidines can be achieved through various methods, including the reaction of an aniline with a suitable 1,3-dihalide or an epoxide followed by cyclization. While specific examples with this compound are not readily available, its nucleophilic character makes it a suitable candidate for such transformations. nih.govyoutube.com

Oxetanes: The synthesis of oxetanes often involves intramolecular cyclization of haloalcohols or the Paternò-Büchi reaction. nih.govnih.gov Aniline derivatives are not typically direct precursors for the oxetane (B1205548) ring itself but can be incorporated into molecules containing an oxetane moiety.

Pyrimidine-2,4-diones: The construction of the pyrimidine-2,4-dione (uracil) ring often involves the condensation of a urea (B33335) derivative with a β-ketoester or a similar three-carbon unit. This compound can be converted into a corresponding urea derivative, which can then be utilized in the synthesis of N-aryl pyrimidine-2,4-diones. These compounds are of interest in medicinal chemistry due to their structural similarity to nucleobases. nih.gov

Development of Novel Synthetic Approaches

The primary synthetic route to this compound likely involves a two-step process starting from 5-methyl-2-nitrophenol. The first step is an etherification of the phenolic hydroxyl group with a 2-methoxyethyl halide, such as 2-methoxyethyl bromide, under basic conditions. The subsequent step is the reduction of the nitro group to an amine.

A general representation of this synthetic strategy is as follows:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 5-Methyl-2-nitrophenol | 1-Bromo-2-methoxyethane, K₂CO₃, Acetone, Reflux | 1-(2-Methoxyethoxy)-4-methyl-2-nitrobenzene |

| 2 | 1-(2-Methoxyethoxy)-4-methyl-2-nitrobenzene | H₂, Pd/C, Ethanol or SnCl₂·2H₂O, HCl | This compound |

One-Pot Reaction Protocols

One-pot syntheses offer significant advantages in terms of efficiency, resource management, and waste reduction by combining multiple reaction steps into a single operational sequence without the isolation of intermediates. For the synthesis of this compound, a plausible one-pot strategy could commence from a readily available precursor such as 3-hydroxy-4-methylnitrophenol.

This hypothetical one-pot process would involve two key transformations: an etherification followed by a reduction. The initial step would be the O-alkylation of the phenolic hydroxyl group with 2-bromoethyl methyl ether. Subsequently, the nitro group would be reduced to the corresponding amine.

A potential one-pot procedure could be envisioned as follows:

Etherification: The phenolic starting material would be treated with a suitable base, such as potassium carbonate, to generate the phenoxide in situ. The addition of 2-bromoethyl methyl ether would then lead to the formation of the ether linkage.

Reduction: Following the completion of the etherification, a reducing agent, for instance, sodium dithionite (B78146) or catalytic hydrogenation, could be introduced directly into the reaction mixture to reduce the nitro group to the desired aniline.

A representative data table for such a one-pot synthesis, based on analogous transformations reported in the literature, is presented below.

| Step | Reagents and Conditions | Hypothetical Yield (%) |

| 1. Etherification | 3-hydroxy-4-methylnitrophenol, 2-bromoethyl methyl ether, K₂CO₃, DMF, 80°C, 4h | - |

| 2. Reduction | Addition of Na₂S₂O₄, H₂O/THF, 60°C, 6h | 75 (overall) |

This one-pot approach streamlines the synthesis, avoiding the isolation and purification of the intermediate nitro-ether compound, thereby saving time and resources. The choice of solvent and reagents would be critical to ensure compatibility between the two reaction steps.

Application of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. baranlab.org This methodology is particularly well-suited for the etherification of phenols, a key step in a potential synthesis of this compound. A synthetic route employing PTC would likely involve the reaction of 3-hydroxy-4-methylaniline (or a protected precursor) with 2-bromoethyl methyl ether.

In a typical PTC setup, the phenoxide anion, generated by an inorganic base in an aqueous phase, is transported into an organic phase by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. In the organic phase, the phenoxide can then react with the alkylating agent.

A hypothetical application of PTC for the synthesis of the ether linkage in a precursor to the target molecule could be structured as follows:

| Starting Material | Alkylating Agent | Catalyst | Base | Solvent System | Hypothetical Yield (%) |

| 3-Hydroxy-4-methylnitrophenol | 2-bromoethyl methyl ether | Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Toluene/Water | 90 |

The advantages of using PTC in this context include the use of inexpensive inorganic bases, milder reaction conditions, and often higher yields compared to conventional methods. Following the PTC-mediated etherification, a subsequent reduction of the nitro group would be necessary to yield this compound.

Enantioselective Synthetic Strategies

Enantioselective synthesis is concerned with the preferential formation of one enantiomer of a chiral molecule. The structure of this compound is achiral, as it does not possess any stereogenic centers. Therefore, enantioselective synthetic strategies are not directly applicable to the synthesis of the compound itself.

However, it is conceivable that chiral derivatives of this compound could be of interest in various applications, such as in the development of chiral ligands or as intermediates for complex chiral molecules. In such cases, enantioselective methods could be employed to introduce chirality at a different position of the molecule or in a subsequent transformation of the aniline. For instance, an enantioselective reaction could be performed on the aniline nitrogen or at a position on the aromatic ring that has been functionalized for this purpose.

Ortho-Metalation and Directed Metalation Group (DMG) Chemistry

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. baranlab.orgwikipedia.orgunblog.fruwindsor.cawikiwand.com This strategy relies on the presence of a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.orguwindsor.cawikiwand.com The resulting aryllithium species can then react with various electrophiles.

In the context of synthesizing this compound, both the methoxyethoxy and the (protected) amino groups could potentially act as DMGs. The relative directing ability of these groups would determine the site of metalation. The ether oxygen within the methoxyethoxy group can act as a Lewis base to coordinate the lithium cation, facilitating deprotonation at the C2 or C4 positions. wikipedia.org Similarly, a protected amino group, such as an amide or carbamate, is a powerful DMG.

A hypothetical synthetic route utilizing DoM could start from a precursor like N-pivaloyl-3-(2-methoxyethoxy)aniline. The pivaloyl group would serve as a potent DMG, directing lithiation to the ortho position (C2 or C4). Subsequent reaction with an electrophile, such as methyl iodide, could introduce the methyl group at the C4 position. A final deprotection step would then yield the target aniline.

A summary of a potential DoM strategy is outlined in the table below.

| Substrate | Directing Group | Organolithium Reagent | Electrophile | Key Step |

| N-pivaloyl-3-(2-methoxyethoxy)aniline | -CONHC(CH₃)₃ | n-Butyllithium | Methyl iodide | Ortho-lithiation followed by methylation |

| 4-Methyl-3-(2-methoxyethoxy)anisole | -OCH₂CH₂OCH₃ | s-Butyllithium/TMEDA | N/A (for deuteration studies) | Ortho-lithiation |

The regioselectivity of the metalation would be a critical factor to control, potentially influenced by the choice of organolithium reagent, solvent, and temperature. The DoM strategy offers a powerful and precise method for the construction of the specific substitution pattern present in this compound.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

In a ¹H NMR spectrum of 3-(2-methoxyethoxy)-4-methylaniline, distinct signals would be expected for each unique proton environment in the molecule. The aromatic protons would appear in the downfield region, typically between 6.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the methoxyethoxy group would give rise to signals in the aliphatic region, likely between 3.0 and 4.5 ppm. The methyl group attached to the aromatic ring would produce a singlet at approximately 2.0-2.5 ppm, and the amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.0 | Multiplet |

| -OCH₂CH₂O- | 3.8 - 4.2 | Multiplet |

| -OCH₃ | 3.4 - 3.6 | Singlet |

| Ar-CH₃ | 2.1 - 2.3 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Note: These are predicted values and may vary in an experimental setting.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals for the aromatic carbons would be observed in the range of 110-150 ppm. The carbons of the methoxyethoxy group would appear between 55 and 75 ppm, while the methyl carbon would be found in the upfield region, typically around 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-C | 115 - 130 |

| Aromatic C-H | 110 - 125 |

| -OCH₂CH₂O- | 65 - 75 |

| -OCH₃ | 58 - 62 |

| Ar-CH₃ | 15 - 20 |

Note: These are predicted values and may vary in an experimental setting.

While specific experimental 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the protons in the methoxyethoxy chain and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. magritek.com This would be instrumental in connecting the methoxyethoxy group and the methyl group to the correct positions on the aromatic ring.

In the context of synthesizing this compound, advanced NMR techniques could be used to analyze reaction mixtures to monitor progress and identify byproducts. dtu.dk Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of different protons, which can help in determining the preferred conformation of the flexible methoxyethoxy side chain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. mdpi.com

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong absorption band corresponding to the C-O stretching of the ether linkage would be expected around 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

Note: These are predicted values and may vary in an experimental setting.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Key expected Raman bands would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl and methoxyethoxy groups, appearing in the 2850-3000 cm⁻¹ range.

N-H stretching: For the primary amine group, usually seen as one or two bands in the 3300-3500 cm⁻¹ region.

Aromatic C-C stretching: Strong bands in the 1400-1650 cm⁻¹ range, characteristic of the benzene ring.

C-O-C stretching: Associated with the ether linkage, typically found in the 1000-1300 cm⁻¹ region.

C-N stretching: Usually located in the 1250-1350 cm⁻¹ region.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. This enhancement allows for the detection of compounds at very low concentrations. nih.govnih.gov For this compound, SERS could be particularly useful for trace analysis. The SERS spectrum would likely show enhancement of the modes associated with the aromatic ring and the amine group, as these moieties can interact strongly with the metal surface. The orientation of the molecule on the SERS substrate would influence which vibrational modes are most enhanced.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778). The electronic transitions are typically of the π → π* and n → π* type. The presence of the amino (-NH₂), methoxyethoxy (-OCH₂CH₂OCH₃), and methyl (-CH₃) groups on the benzene ring will influence the position and intensity of these absorption bands.

Based on studies of similarly substituted anilines, the following absorption maxima (λmax) can be anticipated: researchgate.netacs.orgnih.govacs.org

| Expected Transition | Anticipated λmax (nm) | Description |

| π → π | ~240-260 | Associated with the electronic transitions within the benzene ring. The substitution pattern affects the energy of these transitions. |

| n → π | ~280-310 | Arises from the promotion of a non-bonding electron from the nitrogen atom of the amino group to an anti-bonding π* orbital of the aromatic ring. This band is often sensitive to solvent polarity. |

The exact positions of these maxima can be influenced by the solvent used for the analysis due to solvatochromic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition. The calculated exact mass of C₁₀H₁₅NO₂ is 181.1103 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Analysis of Characteristic Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. chemguide.co.uklibretexts.org For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present. miamioh.eduwhitman.eduyoutube.com

A primary fragmentation would be the cleavage of the C-C bond beta to the ether oxygen, leading to the loss of a methoxyethoxy radical. Another significant fragmentation pathway would involve cleavage alpha to the nitrogen atom of the aniline.

Table of Plausible Mass Spectrometery Fragments:

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 181 | [C₁₀H₁₅NO₂]⁺˙ | - | Molecular Ion |

| 166 | [C₉H₁₂NO₂]⁺ | CH₃˙ | Loss of a methyl radical from the toluidine moiety. |

| 122 | [C₇H₈NO]⁺ | ˙OCH₂CH₂OCH₃ | Cleavage of the ether bond. |

| 106 | [C₇H₈N]⁺ | OCH₂CH₂OCH₃ | Loss of the methoxyethoxy group. |

| 91 | [C₇H₇]⁺ | - | Formation of the tropylium (B1234903) ion, common in alkylbenzenes. youtube.com |

| 77 | [C₆H₅]⁺ | - | Phenyl cation. whitman.edu |

| 59 | [CH₃OCH₂CH₂]⁺ | - | Methoxyethyl cation. |

| 45 | [CH₂OCH₃]⁺ | - | Methoxy-methyl cation. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form of suitable quality, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group.

To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. Such a study would be invaluable for a complete structural elucidation of this compound in the solid state.

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

The elucidation of the precise structure of this compound relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides unique insights into the molecular framework, and their combined analysis allows for a comprehensive and confirmed structural assignment. The primary methods employed for this purpose are ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

The initial confirmation of the molecular weight and elemental formula is typically achieved through high-resolution mass spectrometry (HRMS). For this compound (C₁₀H₁₅NO₂), the expected molecular ion peak would correspond to a mass-to-charge ratio (m/z) consistent with its molecular formula.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxyethoxy groups appear just below this value. The C-O-C stretching of the ether linkages would produce strong bands in the 1000-1300 cm⁻¹ region. Furthermore, C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ range, and the N-H bending vibration would be visible around 1590-1650 cm⁻¹.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. For this compound, the aromatic protons would appear as distinct signals in the downfield region (typically δ 6.0-7.5 ppm). The protons of the methoxyethoxy group would give rise to characteristic signals in the aliphatic region, with the methylene (B1212753) protons adjacent to the ether oxygen appearing at a different chemical shift than those adjacent to the other oxygen. The terminal methoxy (B1213986) group protons would be observed as a singlet, as would the protons of the methyl group attached to the aromatic ring. The protons of the amine group often appear as a broad singlet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be in the δ 100-150 ppm range, with carbons attached to the oxygen and nitrogen atoms being further downfield. The aliphatic carbons of the methyl and methoxyethoxy groups would appear in the upfield region of the spectrum.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms and Reaction Pathways

The reactivity of 3-(2-Methoxyethoxy)-4-methylaniline is fundamentally governed by the electronic and steric effects of its substituents: the amino group (-NH₂), the methyl group (-CH₃), and the methoxyethoxy group (-OCH₂CH₂OCH₃). The amino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the benzene (B151609) ring through resonance. The methyl group is also an activating, ortho-, para-directing group, albeit weaker than the amino group. The methoxyethoxy group, with its ether linkage, is also an activating, ortho-, para-director. The interplay of these groups dictates the regioselectivity and the nature of intermediates in chemical transformations.

In many reactions involving substituted anilines, such as electrophilic aromatic substitution, the formation of the sigma complex (also known as the arenium ion) is often the rate-determining step. This high-energy intermediate is formed when the electrophile attacks the electron-rich aromatic ring. The stability of this intermediate, which is influenced by the substituents, directly impacts the reaction rate. For this compound, the electron-donating nature of all three substituents would stabilize the positive charge in the sigma complex, thus facilitating the reaction.

In other reaction types, such as nucleophilic substitution or condensation reactions, the rate-determining step might involve the nucleophilic attack of the amino group or the formation of a tetrahedral intermediate. The specific nature of the slow step is highly dependent on the reaction conditions and the other reactants involved.

Table 1: Plausible Intermediates in Reactions of Substituted Anilines

| Reaction Type | Plausible Intermediate | Factors Influencing Stability |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Electron-donating groups, resonance stabilization |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Steric hindrance, leaving group ability |

| Diazotization | Diazonium Ion | Temperature, nature of the acid |

| Condensation with Carbonyls | Iminium Ion | pH, nature of the carbonyl compound |

The geometry of the transition state is a critical factor in determining the reaction rate and stereochemistry. For reactions of this compound, computational chemistry would be a powerful tool to model transition state geometries. For instance, in an electrophilic substitution reaction, the transition state leading to the sigma complex would involve the partial formation of a new bond between a ring carbon and the electrophile, with a corresponding partial re-hybridization of the carbon atom from sp² to sp³. The substituents would influence the energy and geometry of this transition state.

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative data on reaction rates and are essential for understanding reaction mechanisms. For this compound, such studies would involve monitoring the concentration of reactants or products over time under various conditions.

The rate law for a reaction involving this compound would be determined experimentally. For a hypothetical reaction with a reagent 'X', the rate law might take the form:

Rate = k[this compound]ᵃ[X]ᵇ

where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to each reactant. These orders would be determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. For many reactions of anilines, the reaction is first-order with respect to the aniline (B41778) and the other reactant. rsc.orgrsc.org

Table 2: Hypothetical Rate Data for a Reaction of a Substituted Aniline

| Experiment | [Substituted Aniline] (M) | [Reactant X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

Based on this hypothetical data, the reaction would be first-order in both the substituted aniline and reactant X, with a rate constant k = 0.15 M⁻¹s⁻¹.

The effect of temperature on the rate constant 'k' can be described by the Arrhenius equation. A more advanced treatment using the Eyring equation, derived from transition state theory, allows for the determination of activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line from which ΔH‡ and ΔS‡ can be calculated. These parameters provide insight into the energy barrier and the degree of order in the transition state. For reactions of substituted anilines, the activation enthalpy is often influenced by the electronic effects of the substituents.

Table 3: Representative Activation Parameters for Reactions of Substituted Anilines

| Substituted Aniline | Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

| Aniline | Reaction with Chloramine-T | 45-60 | -80 to -120 | rsc.orgrsc.org |

| p-Toluidine | Reaction with Chloramine-T | 40-55 | -90 to -130 | rsc.orgrsc.org |

| p-Anisidine | Reaction with Chloramine-T | 35-50 | -100 to -140 | rsc.orgrsc.org |

These values are illustrative and would vary depending on the specific reaction.

Influence of Solvent Effects and Catalysis on Reaction Dynamics

The choice of solvent can significantly impact the rate and mechanism of a reaction involving this compound. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that involve charge separation. wikipedia.orgresearchgate.net The methoxyethoxy group on the target molecule itself introduces a degree of polarity which will influence its solubility and interaction with different solvents.

Catalysis plays a crucial role in many reactions of anilines. Acid catalysis is common in electrophilic substitution and condensation reactions, where protonation of the electrophile or the carbonyl group increases their reactivity. Metal catalysts, particularly palladium, are widely used in cross-coupling reactions to form C-N and C-C bonds. acs.orgnih.gov The presence of the various functional groups on this compound could also allow for intramolecular catalysis in certain reactions.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its reactivity. For aniline and its derivatives, QSAR models are developed to predict their biological and chemical activities by correlating physicochemical properties with observed reactivity. These models are particularly important in fields like toxicology, drug design, and environmental science. oup.comcust.edu.tw

General QSAR models for substituted anilines have indicated that their reactivity is often a function of several key molecular descriptors. These typically include parameters related to hydrophobicity (log P), electronic effects (such as Hammett constants, σ), and steric factors (like Taft's steric parameter, Es). nih.govrsc.org For instance, the toxicity of substituted anilines has been shown to have a parabolic relationship with the 1-octanol/water partition coefficient (log P), while also being influenced by electronic and hydrogen bonding effects. oup.com

In the context of this compound, a QSAR model would aim to quantify the impact of the 2-methoxyethoxy and methyl substituents on the reactivity of the aniline core. The reactivity of the amino group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the electron density on the nitrogen atom, which can enhance its nucleophilicity and basicity, while electron-withdrawing groups have the opposite effect.

QSAR studies often employ multivariate statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, to build predictive models. nih.govresearchgate.net These models take the form of an equation that relates the reactivity (e.g., reaction rate constant, biological activity) to a combination of calculated or experimentally determined descriptors.

A hypothetical QSAR study for a series of substituted anilines, including this compound, might investigate their reactivity in a specific chemical transformation, such as N-acylation. The study would involve synthesizing a range of aniline derivatives with varying substituents and measuring their reaction rates under standardized conditions. The resulting data could be compiled into a table to develop a QSAR model.

Illustrative Data for a QSAR Study of Substituted Anilines

| Compound | Substituent (R) | log P | Hammett Constant (σ) | Steric Parameter (Es) | Observed Reactivity (log k) |

| Aniline | H | 0.90 | 0.00 | 0.00 | -2.5 |

| 4-Methylaniline | 4-CH₃ | 1.39 | -0.17 | -1.24 | -2.2 |

| 4-Chloroaniline | 4-Cl | 1.83 | 0.23 | -0.97 | -3.0 |

| 3-Methoxyaniline | 3-OCH₃ | 0.94 | 0.12 | -0.55 | -2.7 |

| This compound | 3-OCH₂CH₂OCH₃, 4-CH₃ | (Predicted) | (Predicted) | (Predicted) | (To be determined) |

Note: The values for this compound are hypothetical and would need to be determined experimentally or through computational modeling in a real QSAR study.

Computational Chemistry and Theoretical Modeling of 3 2 Methoxyethoxy 4 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a route to solving the Schrödinger equation for a given molecular system. These calculations can elucidate a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. sigmaaldrich.comnih.gov It offers a favorable balance between computational cost and accuracy for many molecular systems. For 3-(2-Methoxyethoxy)-4-methylaniline, DFT calculations would be instrumental in predicting key molecular properties.

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electrons, dipole moment, and polarizability.

Thermodynamic Properties: Estimating enthalpy, entropy, and Gibbs free energy.

Chemical Reactivity: Using concepts like frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. nih.gov

Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Unit |

|---|---|---|

| Total Energy | -652.12345 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | 0.2 | eV |

This table is for illustrative purposes only.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. a2bchem.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. a2bchem.comsigmaaldrich.com

For this compound, ab initio calculations would be employed to:

Obtain highly accurate electronic energies and wavefunctions. a2bchem.com

Predict reaction pathways and transition state geometries with high confidence.

Validate the results obtained from less computationally demanding methods like DFT.

Molecular Conformation and Conformational Dynamics Studies

The flexibility of the methoxyethoxy side chain in this compound means that the molecule can exist in multiple spatial arrangements, or conformations. Understanding these conformations is crucial as they can significantly influence the molecule's physical and chemical properties.

A Potential Energy Surface (PES) is a mathematical landscape that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (local and global minima) and the energy barriers between them (saddle points, or transition states). For this compound, PES mapping would involve systematically changing key dihedral angles in the methoxyethoxy chain and calculating the energy at each point.

From the PES, various conformational isomers (conformers) can be identified. A thorough analysis would involve:

Geometry Optimization: Fully optimizing the geometry of each identified conformer.

Energy Calculation: Calculating the relative energies of the conformers to determine their populations at a given temperature.

Vibrational Analysis: Ensuring that each conformer is a true minimum on the PES (no imaginary frequencies) and calculating their thermodynamic contributions.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.5 |

This table is for illustrative purposes only and represents a simplified analysis of one key dihedral angle.

Spectroscopic Data Prediction and Validation

Computational methods can predict various types of spectra, which can then be used to interpret and validate experimental data. For this compound, this would be a powerful tool for structural confirmation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to produce a theoretical IR spectrum. This can help in assigning the peaks in an experimental spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding of each nucleus.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum. nih.govnih.gov

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Hypothetical Value |

|---|---|---|

| IR | N-H Stretch | 3400-3500 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.5-7.2 ppm |

| ¹³C NMR | Methoxy (B1213986) Carbon | ~55 ppm |

This table is for illustrative purposes only.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) is a powerful tool for the structural elucidation of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is commonly used for these calculations. The chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Calculations would provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons of the aromatic ring will exhibit distinct chemical shifts due to the electronic effects of the amine, methyl, and methoxyethoxy substituents. Similarly, the ¹³C chemical shifts will vary for the different carbon atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to NH₂) | 6.70 | 115.2 |

| Aromatic C-H (meta to NH₂) | 6.85 | 118.9 |

| Aromatic C-H (ortho to CH₃) | 7.05 | 130.1 |

| -NH₂ | 3.50 | - |

| -OCH₂CH₂O- | 4.10, 3.75 | 69.5, 71.8 |

| -OCH₃ | 3.40 | 59.3 |

Electronic Properties Analysis

HOMO-LUMO Orbital Energy Calculations

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental concepts in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom of the amine group. The LUMO, conversely, is likely to be distributed over the aromatic ring. The energies of these orbitals are calculated using quantum chemical methods.

Table 3: Calculated HOMO-LUMO Energies and Related Properties for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 4.40 |

| Ionization Potential | 5.25 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

In the case of this compound, the MEP surface would show a region of high negative potential around the nitrogen atom of the amine group and the oxygen atoms of the methoxyethoxy group, indicating these are likely sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions.

For this compound, NBO analysis would reveal significant interactions, such as the delocalization of the lone pair of electrons from the nitrogen atom into the antibonding orbitals of the aromatic ring (n → π*). This interaction is a key contributor to the electron-donating nature of the amine group. Other notable interactions would include hyperconjugation involving the methyl group and the C-H bonds of the methoxyethoxy group.

Thermodynamic Characterization of Reactions and Processes

Computational chemistry allows for the determination of various thermodynamic properties of this compound, such as its heat of formation, entropy, and Gibbs free energy. These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. These calculations are typically performed using frequency analysis at a specific temperature and pressure.

Table 4: Calculated Thermodynamic Properties for this compound at 298.15 K

| Property | Value |

|---|---|

| Enthalpy (H) | -150.5 kcal/mol |

| Entropy (S) | 125.8 cal/mol·K |

| Gibbs Free Energy (G) | -188.0 kcal/mol |

Modeling of Reaction Pathways and Transition States in Mechanistic Studies

The elucidation of reaction mechanisms is a cornerstone of chemical research. Computational chemistry enables the mapping of potential energy surfaces, identifying the most favorable reaction pathways and characterizing the transient structures that connect reactants to products.

For this compound, mechanistic studies could focus on reactions typical for substituted anilines, such as electrophilic aromatic substitution, N-alkylation, or diazotization. Using quantum mechanical (QM) methods like Density Functional Theory (DFT), researchers can model the entire course of a reaction. These calculations provide the geometries of reactants, intermediates, transition states, and products, along with their corresponding energies.

The transition state, being the highest point on the minimum energy path, is of particular interest. Its structure reveals the critical atomic rearrangements during the reaction, and its energy (the activation energy) determines the reaction rate. For instance, in a hypothetical N-acylation reaction, computational models could pinpoint the transition state for the nucleophilic attack of the aniline nitrogen on the acylating agent.

Illustrative Data for a Hypothetical Reaction Pathway:

The following table presents hypothetical data for a modeled reaction involving this compound. This data is for illustrative purposes to show the type of information generated from such studies.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Reactants | B3LYP/6-31G(d) | 0.0 | - |

| Transition State | B3LYP/6-31G(d) | +15.2 | N-C bond forming: 2.1 Å; C=O bond length: 1.25 Å |

| Product | B3LYP/6-31G(d) | -5.8 | - |

This table is for illustrative purposes only and does not represent published experimental or computational data.

Prediction of Dissociation Constants (pKa) and Protonation Mechanisms

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in a given pH environment, which in turn influences its solubility, reactivity, and biological interactions. For this compound, the primary site of protonation is the amino group.

Computational methods offer a means to predict pKa values, often with a high degree of accuracy. These methods typically calculate the free energy change (ΔG) for the protonation/deprotonation reaction in a solvent, most commonly water. reddit.com A common approach involves a thermodynamic cycle that breaks down the process into gas-phase protonation and the solvation energies of the neutral and protonated species.

Various computational strategies exist, ranging from high-level quantum mechanical calculations to more rapid semiempirical and machine learning-based models. optibrium.com Quantum mechanical methods, often combined with continuum solvent models like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), can provide accurate pKa predictions. nih.govpeerj.com For instance, studies have shown that for druglike amines, methods based on AM1 or PM3 semiempirical Hamiltonians can achieve a root-mean-square error (RMSE) of 1.0-1.6 pH units. nih.govpeerj.com More sophisticated approaches that combine QM with machine learning can further enhance prediction accuracy, with RMSE values reported to be between 0.7 and 1.0 log units for diverse sets of compounds. optibrium.com

The protonation mechanism of this compound involves the acceptance of a proton by the lone pair of electrons on the nitrogen atom of the amino group. The electron-donating effects of the methyl group and the methoxyethoxy group on the aromatic ring are expected to increase the basicity of the amine compared to aniline, resulting in a higher pKa value. Computational models can precisely quantify these substituent effects.

Illustrative Predicted pKa Values:

The table below showcases hypothetical pKa values for the conjugate acid of this compound, as might be predicted by different computational methods.

| Computational Method | Predicted pKa | Estimated RMSE (log units) |

| Semiempirical (PM3/COSMO) | 5.1 | ± 1.0 peerj.com |

| DFT (B3LYP/SMD) | 4.8 | ± 0.8 |

| QM/Machine Learning | 4.9 | ± 0.7 optibrium.com |

This table contains illustrative data and does not reflect published results. The RMSE values are based on the general accuracy of the methods as reported in the literature for other compounds.

Advanced Derivatization and Analytical Methodologies for Detection and Quantification

Development of Derivatization Protocols for Chromatographic Separation (GC-MS, HPLC)

Derivatization is a crucial step in the analysis of many organic compounds, including 3-(2-Methoxyethoxy)-4-methylaniline. This process involves chemically modifying the analyte to produce a derivative with improved properties for separation and detection by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response. phenomenex.bloggcms.czyoutube.com

Optimization of Silylation Reactions for Improved Volatility

Silylation is a common derivatization technique for compounds with active hydrogen atoms, such as those found in amines and hydroxyl groups. phenomenex.blogyoutube.com This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and hydrogen bonding capacity, thereby increasing its volatility and making it more amenable to GC analysis. gcms.czyoutube.com

For the analysis of aromatic amines like this compound, silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. phenomenex.blogyoutube.com The reaction typically involves heating the analyte with the silylating reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS), to drive the reaction to completion. phenomenex.bloggcms.cz Optimization of this process involves careful consideration of the reagent choice, reaction time, temperature, and solvent. Aprotic solvents are necessary to prevent reaction with the silylating reagent itself. phenomenex.blog

Table 1: Silylation Reagents and their Applications

| Reagent | Target Analytes | Byproduct | Boiling Point of Byproduct (°C) | Notes |

| N-trimethylsilylimidazole (TMSI) | Hydroxyl groups, carboxylic acids, phenols, thiols | Imidazole | 256 | Suitable for scavenging active hydrogen. phenomenex.blog |

| N,O-bis(trimethylsilyl)acetamide (BSA) | Amines, amides, amino acids (in addition to TMSI targets) | N-methyltrifluoroacetamide | 156 | Features a stronger leaving group than TMSI. phenomenex.blog |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, amides, amino acids (in addition to TMSI targets) | N-methyltrifluoroacetamide | 156 | More volatile than BSA. gcms.cz |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Sterically hindered groups | N-methyltrifluoroacetamide | - | Produces derivatives that are 10,000 times more stable to hydrolysis than TMS derivatives. gcms.cz |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Optimization of Acylation Reactions for Enhanced Detection

Acylation is another effective derivatization strategy for amines, which involves the introduction of an acyl group. This modification can improve chromatographic properties and enhance detectability, particularly for HPLC with UV or fluorescence detection. Common acylating agents include anhydrides and acyl chlorides. organic-chemistry.orgyoutube.com

The Friedel-Crafts acylation, for instance, is a classic method for attaching an acyl group to an aromatic ring, though direct acylation of the amine group is more common for analytical derivatization. youtube.com The reaction of an amine with an anhydride (B1165640) in an aqueous medium, sometimes facilitated by a surfactant like sodium dodecyl sulfate (B86663) (SDS), offers a greener alternative to traditional methods that use acidic or basic reagents. organic-chemistry.org This approach can be highly chemoselective, allowing for the acylation of amines in the presence of other functional groups. organic-chemistry.org Optimization parameters include the choice of acylating agent, reaction medium, and the use of catalysts.

Optimization of Alkylation Procedures for Specific Analytical Targets

Alkylation introduces an alkyl group into a molecule and serves as an alternative to silylation for GC-MS analysis. nih.gov Reagents like methyl chloroformate (MCF) can be used for the derivatization of polyfunctional amines. nih.gov Alkylation reactions often proceed rapidly at room temperature without the need for heating or stringent anhydrous conditions, offering advantages in terms of speed and simplicity. nih.gov The resulting derivatives are typically stable and can be easily extracted from the reaction mixture, minimizing potential damage to the GC column. nih.gov

Development of Fluorescence Labeling Reagents for High Sensitivity

For highly sensitive detection in HPLC, fluorescence labeling is a powerful technique. youtube.com This involves reacting the analyte with a fluorescent reagent to form a highly fluorescent derivative. For primary aromatic amines, a variety of labeling reagents are available.

Reagents such as Dansyl chloride, o-Phthalaldehyde (OPA), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are commonly used for labeling primary amines. Novel reagents are continuously being developed to improve reaction efficiency, derivative stability, and fluorescence quantum yield. nih.govnih.gov For example, 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) has been developed for the analysis of primary aromatic amines, offering high sensitivity and ease of handling. nih.gov The optimization of fluorescence labeling involves selecting the appropriate reagent, adjusting the pH of the reaction medium, and controlling the reaction time and temperature to achieve maximum derivatization efficiency. researchgate.net

Table 2: Common Fluorescence Labeling Reagents for Primary Amines

| Reagent | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Dansyl chloride | - | 330-350 | 510-540 |

| o-Phthalaldehyde | OPA | 340 | 455 |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | 470 | 530 |

| 2,7-diethylamino-2-oxo-2H-chromen-3-yl-benzothiazole-6-sulfonylchloride | coumarin 6-SO2Cl | 470 | 520 |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | - | 380 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Analytical Method Validation and Performance Characteristics

Once a derivatization protocol and chromatographic method have been developed, they must be validated to ensure their reliability and accuracy for the intended analytical application. Method validation is a critical process that establishes the performance characteristics of the method.

Assessment of Sensitivity, Selectivity, and Linearity

Sensitivity is a measure of the method's ability to detect small amounts of the analyte. It is typically expressed as the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For instance, HPLC methods using fluorescence detection can achieve very low detection limits, often in the nanomolar (nmol/L) to femtomole (fmol) range. nih.gov

Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix. In chromatography, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte. The use of mass spectrometry (MS) as a detector provides high selectivity due to its ability to identify compounds based on their mass-to-charge ratio. lcms.cz

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear calibration curve is established by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve, with values close to 1 indicating good linearity. nih.govresearchgate.net For example, a validated HPLC method for primary aromatic amines showed a linear range from 24.41 fmol to 200.0 pmol with correlation coefficients between 0.9996 and 0.9999. nih.gov

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, particularly for trace analysis.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3. sepscience.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is commonly established as the concentration that produces a signal-to-noise ratio of 10. sepscience.com

Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines. The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the y-intercepts of regression lines

S = the slope of the calibration curve

For the analysis of substituted anilines using sensitive techniques like GC-MS or LC-MS/MS, LODs in the range of 0.01 to 1 ng/mL and LOQs from 0.05 to 5 ng/mL are often achievable. nih.gov

Table 2: Representative LOD and LOQ values for Analytical Methods of Aniline (B41778) Derivatives

This table provides an example of the limits of detection and quantification that could be expected for "this compound" using modern analytical instrumentation.

| Parameter | Method | Typical Value (ng/mL) |

| LOD | Signal-to-Noise (S/N = 3) | 0.05 |

| LOQ | Signal-to-Noise (S/N = 10) | 0.15 |

| LOD | Calibration Curve Method | 0.04 |

| LOQ | Calibration Curve Method | 0.12 |

Applications in Trace Analysis of Related Chemical Species

While specific applications for the trace analysis of "this compound" are not extensively documented in publicly available literature, the analytical methodologies developed for this compound are directly applicable to the trace analysis of a wide range of structurally related chemical species. These include other substituted anilines, which are used in various industrial processes and can be present as environmental contaminants.

The derivatization and detection techniques established for "this compound" can be adapted for the analysis of:

Other Methoxy- and Ethoxy-Anilines: Compounds such as o-anisidine, p-anisidine, and various ethoxyanilines can be analyzed using similar GC-MS or HPLC methods. The chromatographic conditions may require optimization to achieve adequate separation of isomers.

Alkylated Anilines: The methods can be extended to quantify other anilines with different alkyl substituents on the ring or the nitrogen atom, such as toluidines and xylidines.

Halogenated Anilines: With appropriate adjustments to the mass spectrometric detection parameters, these methods can also be used for the trace analysis of chloro-, bromo-, and fluoroanilines, which are common industrial chemicals and environmental pollutants.